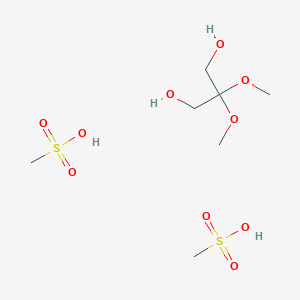![molecular formula C16H7F4N3O B14177559 2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole CAS No. 918621-50-8](/img/structure/B14177559.png)
2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a tetrafluorinated phenyl ring and a pyrazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol . The reaction conditions often involve the use of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of fluorine atoms, the compound is highly reactive towards nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts such as palladium complexes for coupling reactions .
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions would yield various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced biological activity and stability.
Organic Synthesis: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Mecanismo De Acción
The mechanism of action of 2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole would depend on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated heterocycles and pyrazole derivatives, such as:
2,3,5,6-Tetrafluoropyridine: A related compound with similar reactivity towards nucleophilic substitution.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives: Compounds with similar pyrazole substitution patterns.
Uniqueness
What sets 2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole apart is its combination of a benzoxazole core with a tetrafluorinated phenyl ring and a pyrazolyl group, which imparts unique chemical and physical properties.
Propiedades
Número CAS |
918621-50-8 |
|---|---|
Fórmula molecular |
C16H7F4N3O |
Peso molecular |
333.24 g/mol |
Nombre IUPAC |
2-(2,3,5,6-tetrafluoro-4-pyrazol-1-ylphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H7F4N3O/c17-11-10(16-22-8-4-1-2-5-9(8)24-16)12(18)14(20)15(13(11)19)23-7-3-6-21-23/h1-7H |
Clave InChI |
ZMINHCRBGXNHON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=C(C(=C(C(=C3F)F)N4C=CC=N4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)



![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)

![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
![4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14177557.png)

![1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14177573.png)

